N-(4-(2-bromoacetamido)butyl)acrylamide
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Overview
Description
N-(4-(2-bromoacetamido)butyl)acrylamide is a chemical compound with the molecular formula C9H15BrN2O2 and a molecular weight of 263.13 g/mol . It is typically a white to pale yellow solid at room temperature and is soluble in organic solvents . This compound is often used as a monomer in the synthesis of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-bromoacetamido)butyl)acrylamide typically involves the reaction of 2-bromoacetamide with 4-aminobutyl acrylamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-bromoacetamido)butyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Polymerization: The acrylamide group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Polymerization: The major products are polymers with repeating units of the acrylamide monomer.
Scientific Research Applications
N-(4-(2-bromoacetamido)butyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(2-bromoacetamido)butyl)acrylamide involves its ability to undergo polymerization and substitution reactions. The acrylamide group can form covalent bonds with other molecules, leading to the formation of polymers or modified biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-chloroacetamido)butyl)acrylamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-(2-iodoacetamido)butyl)acrylamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(4-(2-bromoacetamido)butyl)acrylamide is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for various chemical reactions and applications .
Properties
Molecular Formula |
C9H15BrN2O2 |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C9H15BrN2O2/c1-2-8(13)11-5-3-4-6-12-9(14)7-10/h2H,1,3-7H2,(H,11,13)(H,12,14) |
InChI Key |
FBSIOTJYNBOUOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)CBr |
Origin of Product |
United States |
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